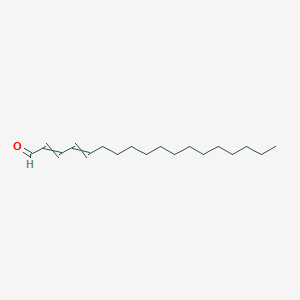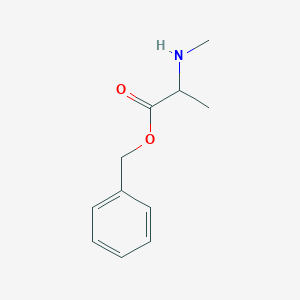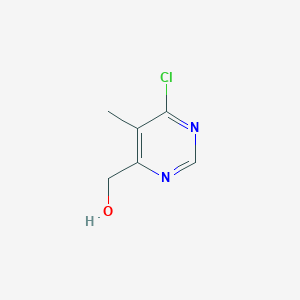
(6-chloro-5-methylpyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-chloro-5-methylpyrimidin-4-yl)methanol is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-methylpyrimidin-4-yl)methanol typically involves the chlorination of 5-methyl-4-pyrimidinylmethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
(6-chloro-5-methylpyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-methyl-4-pyrimidinylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-chloro-5-methyl-4-pyrimidinecarboxylic acid, while substitution with an amine could produce 6-amino-5-methyl-4-pyrimidinylmethanol .
科学研究应用
(6-chloro-5-methylpyrimidin-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to DNA and RNA synthesis due to its structural similarity to nucleotides.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (6-chloro-5-methylpyrimidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication. The compound can also interact with cellular receptors, modulating various signaling pathways .
相似化合物的比较
Similar Compounds
5-Methyl-4-pyrimidinylmethanol: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-2-phenyl-4-pyrimidinylmethanol:
Uniqueness
(6-chloro-5-methylpyrimidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
(6-chloro-5-methylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(2-10)8-3-9-6(4)7/h3,10H,2H2,1H3 |
InChI 键 |
AFIQUFWAPRVUFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN=C1Cl)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

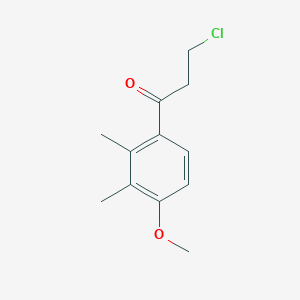
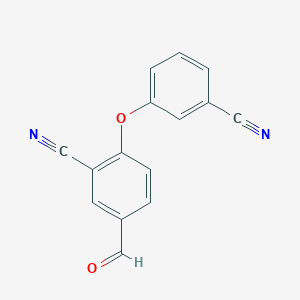
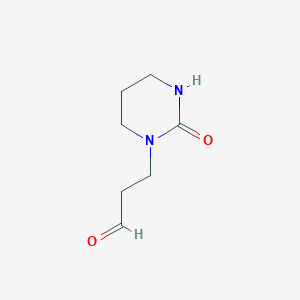
![(RS)-2-[3-(3-methylphenyl)ureido]-4-(methylthio)butanoic acid](/img/structure/B8547316.png)
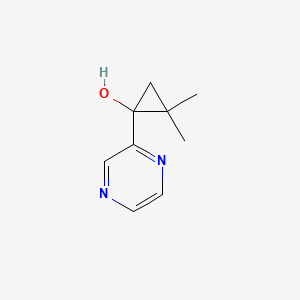

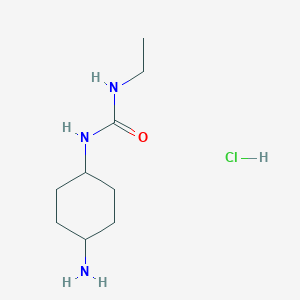
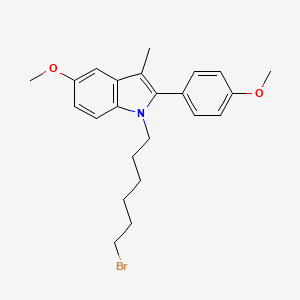
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-2H-[1,2,3]triazol-4-ylamine](/img/structure/B8547344.png)
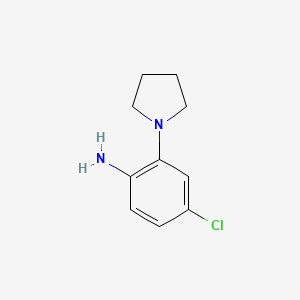
![2-[(2S)-1-Hydroxy-4-methylpentan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8547372.png)
